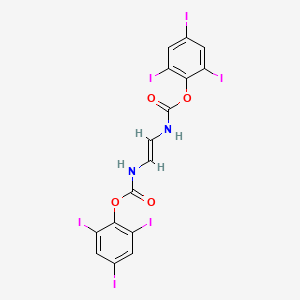
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester is a complex organic compound characterized by the presence of carbamic acid esters and triiodophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester typically involves the reaction of vinylenedicarbamic acid with 2,4,6-triiodophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reactants, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity. The process is designed to be scalable and cost-effective for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester groups or the aromatic rings.
Substitution: The triiodophenyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while substitution reactions can introduce new functional groups into the aromatic rings.
Applications De Recherche Scientifique
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Uniqueness
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester is unique due to the presence of multiple triiodophenyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Propriétés
Numéro CAS |
25524-46-3 |
|---|---|
Formule moléculaire |
C16H8I6N2O4 |
Poids moléculaire |
1053.67 g/mol |
Nom IUPAC |
(2,4,6-triiodophenyl) N-[(E)-2-[(2,4,6-triiodophenoxy)carbonylamino]ethenyl]carbamate |
InChI |
InChI=1S/C16H8I6N2O4/c17-7-3-9(19)13(10(20)4-7)27-15(25)23-1-2-24-16(26)28-14-11(21)5-8(18)6-12(14)22/h1-6H,(H,23,25)(H,24,26)/b2-1+ |
Clé InChI |
XRBGJRGVSYCKNH-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)OC(=O)N/C=C/NC(=O)OC2=C(C=C(C=C2I)I)I)I)I |
SMILES canonique |
C1=C(C=C(C(=C1I)OC(=O)NC=CNC(=O)OC2=C(C=C(C=C2I)I)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


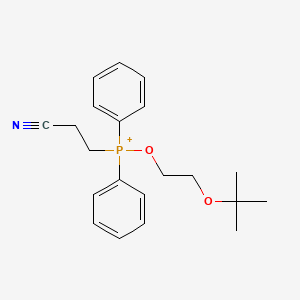
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)

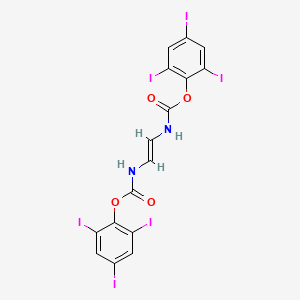

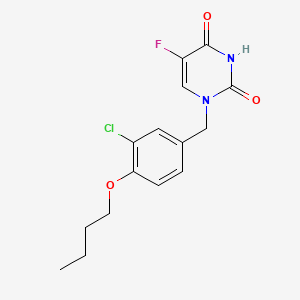
![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)
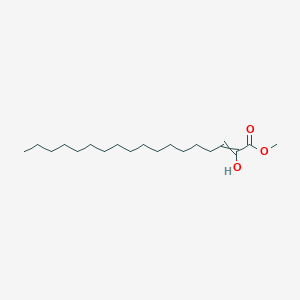
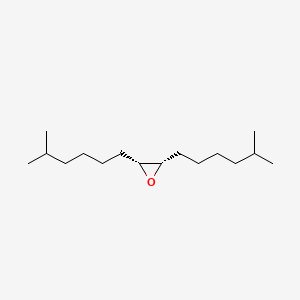
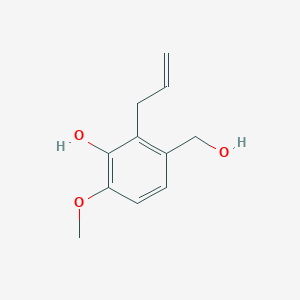
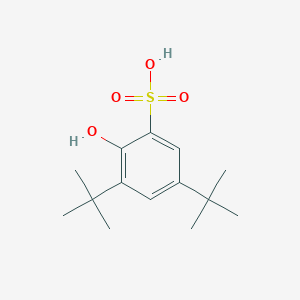

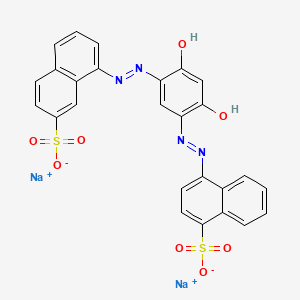
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
